molecular formula C20H24N2O6S B2967438 methyl (4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034405-54-2

methyl (4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No. B2967438
CAS RN: 2034405-54-2
M. Wt: 420.48
InChI Key: ZTOZXLRZOKAOFZ-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative with a complex structure that includes a tetrahydronaphthalene ring and a sulfamoyl group. Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydronaphthalene ring would contribute to the compound’s rigidity and could influence its interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate and sulfamoyl groups could influence its solubility, while the tetrahydronaphthalene ring could influence its stability .

Scientific Research Applications

Sigma Receptor Binding and Antiproliferative Activity

  • Sigma Receptor Affinity and Selectivity : Research has shown that certain derivatives of 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl exhibit potent sigma(1) receptor binding. These compounds, due to their affinity and selectivity for sigma(1) receptors, could be useful tools in PET experiments and potentially in tumor research and therapy (Berardi et al., 2005).
  • Antiproliferative Activity : Some of these compounds have demonstrated antiproliferative activity in rat C6 glioma cells, suggesting potential application in cancer research (Berardi et al., 2005).

Metabolic Pathways of Carbamates

  • Metabolism of Methylcarbamate Insecticides : Methylcarbamate insecticides, including carbaryl, undergo metabolic processes like hydrolysis, oxidation, dealkylation, and conjugation in biological systems. These processes lead to the formation of products like hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl, among others (Knaak Jb, 1971).

Synthesis and Structural Studies

  • Synthesis of N-(Alk-1-en-1-yl)carbamates : The reaction of unsubstituted carbamates with tetrahydronaphthalen-2-one and chroman-2-one derivatives has been studied, leading to the formation of N-(Alk-1-en-1-yl)carbamates (Dupau et al., 2002).
  • Crystal Structures : The molecular structures of derivatives containing 1,2,3,4-tetrahydronaphthalene moiety have been analyzed, contributing to the understanding of their stereochemistry and conformation (Kaiser et al., 2023).

Anticancer Activity

  • Novel Ureas and Sulfamides Incorporating 1-Aminotetralins : Research into novel ureas and sulfamides derived from 1-aminotetralins has shown potential anticancer activity against human glioblastoma and prostate cancer cell lines (Özgeriş et al., 2017).

Miscellaneous Applications

  • Nickel Catalyzed Cross-Coupling : The efficiency of different electrophiles, including carbamates, in nickel-catalyzed cross-coupling reactions has been evaluated, revealing insights into reaction conditions and mechanisms (Leowanawat et al., 2012).

Future Directions

The future directions for research on this compound would depend on its intended use. If it were a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

methyl N-[4-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-27-16-7-10-18-14(12-16)4-3-11-20(18,24)13-21-29(25,26)17-8-5-15(6-9-17)22-19(23)28-2/h5-10,12,21,24H,3-4,11,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOZXLRZOKAOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenyl)carbamate

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